Technical Whitepaper: Chemical Properties and Synthetic Utility of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline
Technical Whitepaper: Chemical Properties and Synthetic Utility of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline (CAS: 209959-69-3)[1] is a highly specialized, polyfunctional intermediate utilized extensively in the discovery of kinase inhibitors, GPCR ligands, and antiviral agents.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, structural logic, and field-proven synthetic methodologies. By examining the causality behind its reactivity and providing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals seeking to integrate this scaffold into their discovery pipelines.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline is critical for predicting its behavior in both synthetic workflows and biological systems[2]. The molecule features three distinct functional domains: a primary aniline, an ortho-chloro substituent, and a pyrrolidine tertiary amide.
Quantitative Data Summary
Table 1: Physicochemical and Safety Profile
| Property / Descriptor | Value / Detail | Implication for Drug Design |
| CAS Number | 209959-69-3[1] | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₁₁H₁₃ClN₂O[2] | Balances lipophilicity and molecular weight. |
| Molecular Weight | 240.69 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Physical Form | Solid / Powder[1] | Facilitates easy weighing, handling, and long-term storage. |
| Purity | ≥96%[1] | Sufficient for direct use in transition-metal catalyzed cross-couplings. |
| Safety / Hazards | H302, H315, H319, H335 | Requires standard PPE; harmful if swallowed, causes skin/eye/respiratory irritation. |
| Storage Conditions | Room temp, dark, inert atm[1] | Prevents oxidative degradation of the electron-rich aniline moiety. |
Pharmacophore and ADME Logic
The structural components of this scaffold are not arbitrary; they are meticulously designed to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties while providing versatile synthetic handles.
Caption: Pharmacophore mapping and ADME optimization logic of the core scaffold.
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Pyrrolidine Amide: Unlike primary or secondary amides, this tertiary amide is highly resistant to enzymatic hydrolysis. The cyclic nature of pyrrolidine restricts the conformational flexibility of the carbonyl group, locking the molecule into a predictable geometry that often enhances target binding affinity.
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3-Chloro Substituent: Halogenation at this position serves a dual purpose. Synthetically, it modulates the pKa of the adjacent aniline. Pharmacologically, it acts as a steric shield, blocking cytochrome P450 (CYP450) mediated ortho-oxidation of the aromatic ring, thereby increasing the metabolic half-life of the final drug.
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Primary Aniline: Serves as the primary vector for synthetic elongation, acting as a potent nucleophile for amidation, sulfonylation, or cross-coupling.
Synthetic Utility & Methodologies
The primary value of 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline lies in its divergent reactivity. The following workflows demonstrate how this single building block can be transformed into distinct pharmacological classes.
Caption: Divergent synthetic workflows utilizing the primary aniline moiety.
Table 2: Reactivity Profile & Chemoselectivity
| Reaction Type | Reagents / Catalysts | Chemoselectivity Notes |
| Amidation | HATU, DIPEA, DMF[3] | Highly selective for the primary amine. The chloro group provides minor steric hindrance, overcome by HATU's efficiency. |
| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos, Base[4] | Requires bulky ligands to prevent oxidative addition into the endogenous C-Cl bond. |
| Urea Formation | R-NCO, DCM, TEA | Rapid and quantitative. No interference from the tertiary pyrrolidine amide. |
Protocol 1: Self-Validating HATU-Mediated Amidation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for this transformation due to its superior coupling efficiency[5]. The byproduct, HOAt, features a pyridine nitrogen that stabilizes the incoming aniline via a 7-membered hydrogen-bonded cyclic transition state, accelerating the reaction even in the presence of the ortho-chloro steric shield[5].
Causality & Reagent Selection:
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DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is strictly required to deprotonate the carboxylic acid without competing with the aniline for the active ester[3].
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DMF (Dimethylformamide): Provides optimal solvation for both the highly polar uronium salts and the lipophilic organic fragments[3].
Step-by-Step Methodology:
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Pre-activation: In an oven-dried flask under inert atmosphere, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.
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Self-Validation Checkpoint: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful formation of the OAt-active ester, validating reagent integrity before adding the valuable aniline.
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Coupling: Add 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline (1.0 eq) to the pre-activated mixture. Stir at room temperature for 2–4 hours.
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Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted aniline and DIPEA), and brine (to remove residual DMF).
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Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol 2: Chemoselective Buchwald-Hartwig Cross-Coupling
Forming a C-N bond between this aniline and an exogenous aryl halide requires careful catalyst design to prevent the palladium from inserting into the molecule's own C-Cl bond[4].
Causality & Reagent Selection:
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BrettPhos Ligand: This extremely bulky, electron-rich biaryl phosphine ligand is the critical variable. Its electron density accelerates oxidative addition into the target Aryl-Bromide, while its immense steric bulk forces rapid reductive elimination[4]. Crucially, this steric bulk prevents the catalyst from interacting with the more sterically hindered ortho-chloro group on our starting material.
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Sodium tert-butoxide (NaOtBu): A strong base required to deprotonate the coordinated amine, facilitating the formation of the palladium amido complex[4].
Step-by-Step Methodology:
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Catalyst Preparation: In a Schlenk flask, combine Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), the target Aryl-Bromide (1.0 eq), 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline (1.2 eq), and NaOtBu (1.5 eq).
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Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed Toluene (0.1 M).
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Reaction: Heat the mixture to 90°C for 6–12 hours.
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Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting Aryl-Bromide and the appearance of the product mass ( [M+H]+ ) without the appearance of a des-chloro byproduct mass ( M−34 ) validates that chemoselectivity has been successfully maintained by the BrettPhos ligand.
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Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.
References
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3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline | C11H13ClN2O Source: PubChem - NIH URL:[Link] Citation Index:[2]
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Buchwald–Hartwig amination Source: Wikipedia URL:[Link] Citation Index:[4]
Sources
- 1. 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline | 209959-69-3 [sigmaaldrich.com]
- 2. 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline | C11H13ClN2O | CID 16777853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. HATU - Wikipedia [en.wikipedia.org]
